

# An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lancilactone C, a novel triterpenoid with significant biological activity. This document details its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as an anti-HIV agent. Experimental protocols for key studies are provided to facilitate further research and development.

## **Chemical Structure and Properties**

Lancilactone C is a triterpene lactone originally isolated from the stems and roots of Kadsura lancilimba. Its molecular formula is C<sub>30</sub>H<sub>40</sub>O<sub>4</sub>.[1] Initially reported in 1999, the structure of Lancilactone C was revised in 2023 based on total synthesis and detailed spectroscopic analysis.[2][3][4]

The revised structure of Lancilactone C features a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene.[2][3] This distinct arrangement, particularly the fully sp² hybridized seven-membered ring, is uncommon among natural triterpenoids.[2][3][4]

Table 1: Physicochemical Properties of Lancilactone C



| Property          | Value              | Source     |
|-------------------|--------------------|------------|
| Molecular Formula | С30Н40О4           | [1]        |
| Molecular Weight  | 464.64 g/mol       | Calculated |
| Appearance        | Colorless granules | [1]        |
| CAS Number        | 219736-53-3        | PubChem    |

Table 2: Spectroscopic Data for the Revised Structure of Lancilactone C

Note: The following is a representative summary based on the revised structure. For complete, detailed NMR assignments, refer to the supporting information of Kuroiwa et al., 2023.[2][4]

| ¹H NMR (CDCl₃) δ (ppm)                                                                | <sup>13</sup> C NMR (CDCl <sub>3</sub> ) δ (ppm)                                                                                                                                       |
|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Signals corresponding to olefinic, allylic, and methyl protons of the tricyclic core. | Resonances for quaternary, methine, methylene, and methyl carbons, including characteristic peaks for the lactone carbonyl and the sp <sup>2</sup> carbons of the seven-membered ring. |

## Isolation and Synthesis Isolation from Natural Source

Experimental Protocol: Isolation of Lancilactone C

The following protocol is a summary of the method described by Chen et al. (1999).[1][5]





Click to download full resolution via product page

Figure 1: Workflow for the isolation of Lancilactone C.



- Extraction: The dried and powdered stems and roots of Kadsura lancilimba are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et<sub>2</sub>O). The Et<sub>2</sub>O-soluble fraction, which shows anti-HIV activity, is retained.
- Chromatographic Separation: The active Et<sub>2</sub>O fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and acetone.
- Purification: Fractions containing Lancilactone C are further purified by preparative highperformance liquid chromatography (HPLC) to yield the pure compound.

#### **Total Synthesis**

A total synthesis of (+)-Lancilactone C has been achieved, which also led to the revision of its structure.[2][3] The synthesis features a domino [4+3] cycloaddition reaction to construct the characteristic cycloheptatriene core.[2][3]





Click to download full resolution via product page

Figure 2: Key steps in the total synthesis of Lancilactone C.

## **Biological Activity: Anti-HIV Properties**

Lancilactone C has been identified as a potent inhibitor of HIV-1 replication.[1][5][6]

Table 3: Anti-HIV Activity of Lancilactone C

| Parameter                                            | Value     | Cell Line      | Virus Strain            | Source |
|------------------------------------------------------|-----------|----------------|-------------------------|--------|
| EC <sub>50</sub> (50%<br>Effective<br>Concentration) | 1.4 μg/mL | H9 Lymphocytes | HIV-1 (IIIB<br>isolate) | [1][5] |
| Therapeutic<br>Index (TI)                            | > 71.4    | H9 Lymphocytes | HIV-1 (IIIB<br>isolate) | [1][5] |

The anti-HIV activity of Lancilactone C is noteworthy, especially given its lack of cytotoxicity at concentrations up to 100  $\mu$ g/mL.[2] The structural difference between the active Lancilactone C and its inactive analogues suggests that the opened A-ring lactone may be crucial for its biological activity.[1][5]

## **Experimental Protocol: In Vitro Anti-HIV Assay**

The following protocol is based on the methodology used to evaluate the anti-HIV activity of Lancilactone C.[5][7]





Click to download full resolution via product page



#### Figure 3: Experimental workflow for the anti-HIV-1 p24 antigen assay.

- Cell Culture: The H9 T-cell line is maintained in a complete medium (RPMI 1640 with 10% fetal calf serum) at 37°C in a 5% CO<sub>2</sub> atmosphere.
- HIV-1 Infection: H9 cells in the log phase of growth are incubated with the HIV-1 (IIIB isolate) for 1 hour. The cells are then washed to remove any unabsorbed virus particles and resuspended in fresh medium.
- Compound Treatment: The infected cells are cultured in the presence of varying concentrations of Lancilactone C.
- Quantification of Viral Replication: After a set incubation period, the supernatant from the cell
  cultures is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked
  immunosorbent assay (ELISA). A reduction in p24 antigen levels indicates inhibition of viral
  replication.
- Cytotoxicity Assay: The viability of the H9 cells in the presence of Lancilactone C is assessed using a tetrazolium-based (XTT) assay to determine the compound's cytotoxicity.

#### **Signaling Pathways and Mechanism of Action**

The precise molecular mechanism and signaling pathways through which Lancilactone C exerts its anti-HIV effects have not yet been fully elucidated. Further research is required to identify its specific viral or cellular targets. Given its unique structure, it may represent a novel class of anti-HIV agents with a distinct mechanism of action.

#### **Future Directions**

The potent anti-HIV activity and low cytotoxicity of Lancilactone C make it a promising lead compound for the development of new antiretroviral drugs. Future research should focus on:

- Mechanism of Action Studies: Elucidating the specific molecular target(s) of Lancilactone C in the HIV replication cycle.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Lancilactone C to optimize its potency and pharmacokinetic properties.



In Vivo Efficacy: Assessing the antiviral activity of Lancilactone C in animal models of HIV infection.

The successful total synthesis of Lancilactone C opens the door for the generation of derivatives and further exploration of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Total Synthesis and Structure Revision of (+)-Lancilactone C PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Preclinical Studies of Broad-spectrum Anti-HIV Agent (3'R,4'R)-3-Cyanomethyl-4-methyl-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-Cyanomethyl-4-methyl-DCK) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565805#lancifolin-c-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com